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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzonitrile

Cat. No.: B1289251 Get Quote

A detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-
Bromo-3-hydroxybenzonitrile is presented, offering a comparative guide for researchers,

scientists, and professionals in drug development. This guide provides predicted spectral data

for the target compound and contrasts it with experimental data from structurally similar

molecules, namely 3-hydroxybenzonitrile and 2-bromobenzonitrile, to aid in structural

elucidation and characterization.

Due to the limited availability of direct experimental NMR data for 2-Bromo-3-
hydroxybenzonitrile in publicly accessible databases, this report utilizes established empirical

prediction methods based on substituent chemical shift (SCS) increments. This approach

provides a robust and scientifically grounded estimation of the 1H and 13C NMR spectra.

Predicted and Comparative NMR Data
The predicted 1H and 13C NMR chemical shifts for 2-Bromo-3-hydroxybenzonitrile,

alongside the experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile, are

summarized in the tables below. These tables facilitate a clear comparison of the influence of

the bromo, hydroxyl, and cyano substituents on the chemical shifts of the aromatic protons and

carbons.

Table 1: 1H NMR Data (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz)
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Compound H4 H5 H6 OH

2-Bromo-3-

hydroxybenzonitr

ile (Predicted)

7.31 (dd, J = 7.9,

1.5 Hz)

7.21 (t, J = 7.9

Hz)

7.49 (dd, J = 7.9,

1.5 Hz)
~5.0-6.0 (br s)

3-

hydroxybenzonitr

ile

(Experimental)

7.21 (m)
7.42 (t, J = 7.9

Hz)
7.32 (m) 6.02 (br s)

2-

bromobenzonitril

e (Experimental)

7.77 (dd, J = 7.7,

1.3 Hz)

7.46 (td, J = 7.6,

1.3 Hz)

7.82 (td, J = 7.6,

1.3 Hz)
-

Table 2: 13C NMR Data (Chemical Shift δ in ppm)
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Compo
und

C1 C2 C3 C4 C5 C6 CN

2-Bromo-

3-

hydroxyb

enzonitril

e

(Predicte

d)

114.3 112.5 155.7 120.9 131.2 126.9 116.8

3-

hydroxyb

enzonitril

e

(Experim

ental)

113.8 120.4 158.2 119.5 130.6 125.4 118.9

2-

bromobe

nzonitrile

(Experim

ental)

115.8 134.1 133.4 127.6 133.0 127.6 117.5

Experimental and Prediction Methodologies
Prediction of 1H and 13C NMR Spectra for 2-Bromo-3-hydroxybenzonitrile:

The chemical shifts for 2-Bromo-3-hydroxybenzonitrile were predicted using the principle of

additivity of substituent chemical shifts (SCS). The base value for the chemical shift of benzene

(1H: 7.27 ppm, 13C: 128.5 ppm) was modified by adding empirically derived increments for the

bromo, hydroxyl, and cyano groups at their respective positions (ipso, ortho, meta, para).

1H NMR Prediction: Additivity constants from established sources (e.g., "Curphy-Morrison

Additivity Constants") were used. The predicted multiplicities and coupling constants are

based on standard aromatic spin systems.
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13C NMR Prediction: SCS values for monosubstituted benzenes were utilized to estimate

the chemical shifts of the aromatic carbons.

NMR Data Acquisition for Comparative Compounds:

The experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile were obtained from

publicly available spectral databases. A standard experimental protocol for acquiring such data

is as follows:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

1H NMR Spectroscopy: The 1H NMR spectrum is typically recorded on a 300 or 500 MHz

spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-

to-noise ratio, a spectral width covering the aromatic and other relevant regions, and a

relaxation delay of 1-5 seconds.

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument,

typically operating at 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum

to single lines for each unique carbon. A larger number of scans is usually required due to

the lower natural abundance of the 13C isotope.

Spectroscopic Analysis Workflow
The logical workflow for the characterization of 2-Bromo-3-hydroxybenzonitrile using NMR

spectroscopy is illustrated in the following diagram.
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Caption: Workflow for NMR-based characterization of 2-Bromo-3-hydroxybenzonitrile.

This guide provides a foundational understanding of the expected 1H and 13C NMR

characteristics of 2-Bromo-3-hydroxybenzonitrile. The comparative data serves as a

valuable reference for researchers in verifying the synthesis and purity of this compound and

for the structural assignment of related molecules.

To cite this document: BenchChem. [Comparative Analysis of 2-Bromo-3-
hydroxybenzonitrile: A 1H and 13C NMR Characterization]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1289251#sup-1-sup-h-and-sup-
13-sup-c-nmr-characterization-of-2-bromo-3-hydroxybenzonitrile]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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